N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide is a structurally complex molecule featuring a benzoxazepine core fused with an acetamide moiety. Key structural elements include:
- A 1,5-benzoxazepine ring substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups.
- An acetamide side chain linked to a 4-fluorophenoxy group.
The propyl substituent on the benzoxazepine ring may influence lipophilicity, affecting solubility and bioavailability.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4/c1-4-11-25-18-10-7-16(12-19(18)29-14-22(2,3)21(25)27)24-20(26)13-28-17-8-5-15(23)6-9-17/h5-10,12H,4,11,13-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUVJZVOFQNLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Acetamide Derivatives
Key Observations :
- The 4-fluorophenoxy group in the target compound contrasts with 2,6-dimethylphenoxy in analogs (e.g., Compound e). Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets compared to methyl groups.
NMR Spectral Profiling and Structural Insights
highlights the use of NMR to differentiate regions of structural variation in related compounds. For instance, compounds 1 and 7 exhibit nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36), indicating localized substituent effects .
Hypothesis for Target Compound :
- If subjected to similar NMR analysis, the 4-fluorophenoxy group would likely perturb chemical shifts in regions analogous to A/B, reflecting altered electronic environments. A comparative table (Table 2) illustrates this concept:
Table 2: Hypothetical NMR Chemical Shift Differences (ppm)
| Proton Region | Target Compound (4-Fluorophenoxy) | Compound e (2,6-Dimethylphenoxy) |
|---|---|---|
| Region A | ~7.2–7.5 (deshielded) | ~6.8–7.1 |
| Region B | ~3.0–3.3 (shielded) | ~3.4–3.7 |
These shifts could arise from fluorine’s electron-withdrawing effect, altering ring current shielding in adjacent protons .
Hydrogen Bonding and Crystallographic Behavior
emphasizes the role of hydrogen bonding in molecular aggregation and crystal packing. The acetamide group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), enabling diverse intermolecular interactions.
Comparison with Analogs :
- The 4-fluorophenoxy group could engage in weak C–F···H interactions, a feature absent in non-fluorinated analogs, possibly leading to unique crystal packing motifs .
Lumping Strategy and Reactivity Predictions
discusses lumping compounds with similar functional groups to predict reactivity. The target compound’s benzoxazepine-acetamide scaffold aligns with analogs in Table 1, suggesting shared degradation pathways (e.g., hydrolysis of the acetamide bond). However, the 4-fluorophenoxy group may introduce distinct oxidative stability profiles due to fluorine’s resistance to metabolic oxidation .
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for synthesizing N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-fluorophenoxy)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a benzoxazepine precursor (e.g., 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine) with 2-(4-fluorophenoxy)acetic acid derivatives. Key steps include:
-
Amide coupling : Use coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane (DCM) under nitrogen .
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Oxazepine ring formation : Requires temperature control (e.g., reflux in ethanol) and catalysts such as triethylamine to facilitate cyclization .
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Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Table 1: Representative Reaction Conditions
Step Reagents/Catalysts Solvent Temperature Yield (%) Reference Amide Coupling EDCI, HOBt, Triethylamine DCM 0–25°C 65–75 Cyclization K₂CO₃ Ethanol Reflux 70–80
Q. What analytical techniques are most reliable for characterizing this compound and confirming its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight verification .
- Infrared (IR) Spectroscopy : Confirmation of amide (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
Q. What structural features of this compound suggest potential pharmacological activity?
- Methodological Answer :
-
Benzoxazepine Core : Known for modulating CNS targets (e.g., GABA receptors) due to its heterocyclic rigidity .
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4-Fluorophenoxy Group : Enhances lipophilicity and bioavailability; fluorine improves metabolic stability .
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Acetamide Moiety : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
-
Propyl Substituent : May influence binding pocket interactions in protein targets .
Table 2: Structural-Activity Relationships (SAR) in Analogues
Modification Observed Effect Reference Fluorine at Para Position Increased metabolic stability Propyl vs. Ethyl Substituent Enhanced receptor binding affinity
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield and scalability of this compound?
- Methodological Answer :
- Factorial Design : Screen variables (e.g., solvent polarity, catalyst loading, temperature) to identify critical parameters. For example, a 2³ factorial design can assess interactions between temperature, solvent (DCM vs. THF), and catalyst type .
- Response Surface Methodology (RSM) : Model nonlinear relationships to maximize yield. ICReDD’s computational-experimental feedback loop (e.g., quantum chemical calculations) predicts optimal conditions before lab validation .
- Case Study : A DoE approach reduced reaction steps for a benzoxazepinone analogue from 5 to 3, improving yield from 45% to 82% .
Q. How can contradictory biological activity data across structural analogues be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets from analogues (e.g., substituent effects on IC₅₀ values) using statistical tools like ANOVA .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to identify binding mode variations caused by minor structural differences .
- In Vitro Profiling : Standardized assays (e.g., kinase inhibition panels) to isolate confounding variables (e.g., off-target effects) .
Q. What mechanistic insights exist for key reactions in synthesizing this compound?
- Methodological Answer :
-
Amide Bond Formation : DFT studies suggest a concerted mechanism via tetrahedral intermediates, with triethylamine neutralizing HCl byproducts .
-
Oxazepine Cyclization : Kinetic studies indicate a rate-determining intramolecular nucleophilic attack, accelerated by polar aprotic solvents (e.g., DMF) .
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Catalyst Role : K₂CO₃ deprotonates intermediates, stabilizing transition states during ring closure .
Table 3: Mechanistic Studies Summary
Reaction Step Proposed Mechanism Computational Support Reference Amide Coupling Tetrahedral intermediate formation DFT (B3LYP/6-31G*) Cyclization Nucleophilic ring closure MD Simulations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
